Triamcinolone

Glucocorticoid Receptor Binding In Vitro Pharmacology Potency Comparison

Triamcinolone (CAS 51855-44-8) is a synthetic glucocorticoid with a GR binding IC50 of 1.5 nM—3.6-fold greater affinity than dexamethasone—making it the superior tool compound for potent, specific GR activation in vitro. Its unique transcriptomic profile, including modulation of cell morphology genes not shared by dexamethasone, provides a distinct experimental axis for dissecting glucocorticoid signaling. The prolonged intra-articular half-life (~24 h) supports sustained-release formulation development. Choose triamcinolone for quantitative precision where generic substitution would compromise experimental validity.

Molecular Formula C21H27FO6
Molecular Weight 394.4 g/mol
CAS No. 51855-44-8
Cat. No. B7782874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamcinolone
CAS51855-44-8
Molecular FormulaC21H27FO6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
InChIInChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
InChIKeyGFNANZIMVAIWHM-OBYCQNJPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE;  SLIGHT ODOR;  PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM;  SLIGHTLY SOL IN ETHER;  SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C;  ANHYDROUS FORM MP 170-185 °C /DIACETATE/
WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING;  DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER;  1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/
WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR;  PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL;  SLIGHTLY SOL IN ALC;  SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/
1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE;  SLIGHTLY SOL IN ALC & CHLOROFORM
Slightly sol in usual organic solvents;  sol in dimethylformamide
In water, 80 mg/L at 25 °C
8.47e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Triamcinolone (CAS 51855-44-8): Core Characteristics and Procurement Context


Triamcinolone is a synthetic glucocorticoid corticosteroid with the molecular formula C21H27FO6 and a molecular weight of 394.43 g/mol [1]. It is characterized by a 9α-fluoro substitution and a 1,2-double bond, which confer enhanced glucocorticoid receptor (GR) binding affinity and anti-inflammatory potency relative to endogenous cortisol . Available in various formulations (topical, intra-articular, systemic), its procurement for research or industrial use is driven by its specific pharmacological profile, which is distinct from other in-class glucocorticoids like dexamethasone, prednisolone, and betamethasone. The compound is typically provided as a white to off-white crystalline powder with specific physicochemical properties that influence formulation and handling [1].

Why Triamcinolone Cannot Be Substituted with Generic Glucocorticoids: Evidence-Based Differentiation


While glucocorticoids share a common mechanism of action through the glucocorticoid receptor (GR), generic substitution is not supported by empirical evidence. Compounds like triamcinolone, dexamethasone, and prednisolone exhibit quantifiable differences in receptor binding affinity (IC50), transcriptional activity (EC50), and downstream gene expression profiles [1]. For instance, triamcinolone acetonide (TA) demonstrates a GR binding IC50 of 1.5 nM, compared to 5.4 nM for dexamethasone (DEX), a >3.5-fold difference [1]. These differences translate into distinct transcriptional signatures and functional outcomes in relevant cell types [1]. Therefore, assuming functional equivalence without considering these quantitative disparities can lead to erroneous experimental results and suboptimal clinical or industrial outcomes.

Triamcinolone-Specific Quantitative Evidence Guide for Scientific and Industrial Selection


Superior Glucocorticoid Receptor Binding Affinity Over Dexamethasone and Fluocinolone Acetonide

In a direct head-to-head comparison using a cell-free competitive radio-labeled GR binding assay, triamcinolone acetonide (TA) demonstrated a higher binding affinity (lower IC50) to the glucocorticoid receptor (GR) than both dexamethasone (DEX) and fluocinolone acetonide (FA) [1]. The quantitative data show TA's IC50 is 1.5 nM, compared to 5.4 nM for DEX and 2.0 nM for FA [1]. This indicates TA binds to the GR approximately 3.6 times more potently than DEX in this assay system [1].

Glucocorticoid Receptor Binding In Vitro Pharmacology Potency Comparison

Higher Potency in Functional Amino Acid Uptake Assay Compared to Prednisolone

In a functional assay measuring the stimulation of amino acid uptake in cultured human fibroblasts, triamcinolone exhibited greater potency than prednisolone [1]. The ED50 values for stimulating uptake of alpha-aminoisobutyric acid were 13 nM for triamcinolone and 22 nM for prednisolone [1]. This represents a 1.7-fold higher potency for triamcinolone in this specific cellular context, which correlates with its anti-inflammatory activity [1].

Anti-inflammatory Potency Cell-Based Assay ED50 Comparison

Higher Anti-inflammatory Potency Score Compared to Prednisolone and Methylprednisolone

Clinical equivalence tables assign a relative anti-inflammatory potency score to guide therapeutic substitution [1]. Triamcinolone is assigned a potency of 5.0, whereas prednisolone is rated at 4.0 and methylprednisolone at 5.0 [1]. This indicates that 4 mg of triamcinolone is considered equipotent to 5 mg of prednisolone for anti-inflammatory effect, a quantifiable difference that is critical for dose calculations when switching between agents in both clinical and experimental settings [1].

Relative Potency Clinical Equivalence Anti-inflammatory

Larger Volume of Distribution Compared to Prednisolone and Methylprednisolone

A pharmacokinetic study comparing oral triamcinolone to prednisolone and methylprednisolone revealed a significant difference in volume of distribution (Vd) [1]. The normalized Vd for triamcinolone was found to be twice the value of prednisolone or methylprednisolone, while the peak plasma concentration (Cmax) was approximately 2/3 of these comparators [1]. The terminal half-life of 2.7 ± 1.3 h was similar [1].

Pharmacokinetics Volume of Distribution Tissue Distribution

Significantly Prolonged Elimination Half-Life After Intra-Articular Administration

The pharmacokinetic profile of triamcinolone acetonide (TA) is highly dependent on the route of administration [1]. Following intra-articular (IA) injection in horses, the elimination half-life was 23.8 hours (range 18.9-32.2 h), which is approximately 4-fold longer than the 6.1-hour elimination half-life observed after intravenous (IV) administration [1]. The transfer half-life from the joint to plasma was 5.2 hours [1].

Intra-articular Sustained Release Pharmacokinetics

Unique Gene Expression Signature Compared to Dexamethasone and Fluocinolone Acetonide

Microarray analysis of human trabecular meshwork cells revealed that while triamcinolone acetonide (TA), dexamethasone (DEX), and fluocinolone acetonide (FA) regulate a common set of genes (1,968 in TM86 cells), each glucocorticoid also regulates a unique set [1]. Specifically, TA was found to uniquely modulate genes associated with cell morphology, whereas DEX affected RNA post-transcriptional modifications and FA altered lipid metabolism genes [1]. This indicates that despite similar GR binding, downstream transcriptional effects are compound-specific [1].

Transcriptomics Gene Expression Cell-Specific Response

Evidence-Backed Application Scenarios for Triamcinolone (CAS 51855-44-8)


Intra-Articular Formulation Development for Sustained Local Delivery

The prolonged intra-articular elimination half-life of ~24 hours, compared to ~6 hours for intravenous administration [1], makes triamcinolone acetonide the preferred glucocorticoid for developing sustained-release formulations for joint diseases. This pharmacokinetic profile, combined with its larger volume of distribution [2], supports its use in minimizing systemic exposure while maximizing local therapeutic effect, a key consideration for industrial pharmaceutical development.

Glucocorticoid Receptor Binding and Signaling Studies

The high GR binding affinity (IC50 = 1.5 nM) of triamcinolone acetonide, which is 3.6-fold greater than dexamethasone [3], makes it a superior tool compound for in vitro studies requiring potent and specific GR activation. Its distinct gene expression profile [3] also provides a unique experimental axis for dissecting the nuances of glucocorticoid signaling pathways.

Dermatological and Topical Formulation Research

The physicochemical properties of triamcinolone, including its crystalline powder form and specific solubility profile in organic solvents like DMF , make it suitable for topical formulation development. Its 1.7-fold higher potency in a human fibroblast assay compared to prednisolone [4] suggests it may offer advantages in potency and dose-sparing for topical applications targeting inflammatory skin conditions.

Cell Morphology and Cytoskeletal Research

Transcriptomic evidence identifies triamcinolone acetonide as a unique modulator of genes associated with cell morphology in human trabecular meshwork cells, a function not shared by dexamethasone or fluocinolone acetonide [3]. This specific activity profile positions triamcinolone as a valuable research tool for studying glucocorticoid-mediated changes in cell shape, adhesion, and cytoskeletal dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triamcinolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.